molecular formula C15H14Cl2N4O B2494747 2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339103-08-1

2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile

Cat. No.: B2494747
CAS No.: 339103-08-1
M. Wt: 337.2
InChI Key: YTSPAQPOHCVDME-IFRROFPPSA-N
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Description

2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile (CAS: 339103-01-4) is a malononitrile derivative characterized by a conjugated system featuring a dimethylamino group, an oxyimino linker, and a 2,3-dichlorobenzyl substituent. Its molecular structure enables diverse reactivity, making it a candidate for applications in agrochemicals, pharmaceuticals, or chemical synthesis intermediates.

Properties

IUPAC Name

2-[(3E)-3-[(2,3-dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N4O/c1-21(2)14(12(8-18)9-19)6-7-20-22-10-11-4-3-5-13(16)15(11)17/h3-5,7H,6,10H2,1-2H3/b20-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSPAQPOHCVDME-IFRROFPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)CC=NOCC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)C/C=N/OCC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,3-dichlorobenzyl chloride with hydroxylamine to form 2,3-dichlorobenzyl hydroxylamine. This intermediate is then reacted with dimethylaminopropylidene malononitrile under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.

Scientific Research Applications

2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Malononitrile Derivatives with Heterocyclic Moieties

  • 2-((1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylamino)methylene)-malononitrile (): Features a pyrazolone ring instead of an oxyimino linker. Higher melting point (254.7°C) due to hydrogen bonding (NH and C=O groups) . Applications: Pharmaceutical intermediate (e.g., antipyretic/analgesic agents).
  • 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile (): Indolinone moiety replaces the benzyl group. Planar structure facilitates π-π stacking in crystal lattices; used in optoelectronic materials .

Oxyimino-Based Agrochemicals

  • Tepraloxydim and Clethodim (): Cyclohexenone-oxime structures with chloroallyl groups. Herbicidal activity via inhibition of acetyl-CoA carboxylase in grasses . Contrast with the target compound’s malononitrile core, which may target different biochemical pathways.

Biological Activity

2-[3-{[(2,3-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile is a synthetic compound with a complex molecular structure, characterized by its malononitrile group and a dichlorobenzyl moiety. Its molecular formula is C15H14Cl2N4OC_{15}H_{14}Cl_2N_4O, and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antifungal and antibacterial agent.

Chemical Structure and Properties

The compound features several significant functional groups, including:

  • Malononitrile : Contributes to its reactivity.
  • Imines : Potentially involved in biological interactions.
  • Dichlorobenzyl moiety : Enhances its pharmacological properties.

This unique combination of functional groups allows for various modifications that can tailor the compound's properties for specific therapeutic applications.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. Preliminary studies have shown that the compound interacts with fungal cell membranes, potentially disrupting their integrity and leading to cell death. This mechanism is similar to other known antifungal agents that target membrane components.

Antibacterial Activity

The compound has also been evaluated for its antibacterial efficacy. In vitro studies suggest that it possesses activity against various gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis indicates that the presence of the dichlorobenzyl group is crucial for enhancing antibacterial potency.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies :
    • A study evaluated the compound's effectiveness against S. aureus and other bacterial strains. Results indicated submicromolar activity against MRSA, comparable to clinically used antibiotics .
    • The compound's lipophilicity was correlated with its biological activity, suggesting that modifications to enhance lipid solubility could improve efficacy .
  • Molecular Docking Studies :
    • Molecular docking simulations have been performed to predict the binding affinity of this compound with various biological targets. These studies suggest strong interactions with enzymes involved in bacterial cell wall synthesis .
  • Cytotoxicity Assessments :
    • Cytotoxicity tests on primary mammalian cell lines showed that while the compound is effective against bacterial strains, it exhibits low toxicity to human cells, indicating a favorable therapeutic index .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that this compound has enhanced antifungal and antibacterial properties compared to other derivatives lacking the dichlorobenzyl moiety. The following table summarizes key findings from various studies:

CompoundAntifungal ActivityAntibacterial ActivityCytotoxicity
Compound AModerateLowHigh
Compound BHighModerateModerate
This compoundHighHigh (MRSA effective)Low

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